molecular formula C12H9NO3S2 B1597167 [(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 82159-06-6

[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No. B1597167
CAS RN: 82159-06-6
M. Wt: 279.3 g/mol
InChI Key: CMANXDDFFAZWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a chemical compound with the CAS Number: 82159-06-6. It has a molecular weight of 279.34 and its IUPAC name is the same as the common name . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9NO3S2/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6- . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Antifungal Activity

Some derivatives of (5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid have been explored for their potential antifungal properties. A study by Doležel et al. (2009) found that certain compounds in this class, particularly those containing the pyridin-2-ylmethylidene group, exhibited strong inhibition against various Candida species and Trichosporon asahii (Doležel et al., 2009).

Aldose Reductase Inhibition

These compounds also show promise as aldose reductase inhibitors. Kučerová-Chlupáčová et al. (2020) discovered that certain derivatives are potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications, with some exhibiting greater potency than the clinically used inhibitor epalrestat (Kučerová-Chlupáčová et al., 2020).

Antimicrobial Properties

In addition to their antifungal potential, these compounds have been investigated for broader antimicrobial effects. For instance, Frolov et al. (2017) synthesized derivatives with significant activity against Staphylococcus aureus, indicating their potential as antimicrobial agents (Frolov et al., 2017).

Protein Kinase Inhibition

These compounds have also been examined for their potential in inhibiting protein kinases, which are important in various diseases. Bourahla et al. (2021) identified certain derivatives as inhibitors of protein kinase DYRK1A, suggesting their use in treating neurological or oncological disorders (Bourahla et al., 2021).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s always important to refer to the SDS for handling and safety information.

properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S2/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMANXDDFFAZWJR-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Citations

For This Compound
1
Citations
J Dolezel, P Hirsova, V Opletalova, J Dohnal… - Molecules, 2009 - mdpi.com
Some [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids were prepared as potential antifungal compounds. The general synthetic approach to all synthesized …
Number of citations: 68 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.